Fluprednisolone
Overview
Description
Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications to treat inflammatory and autoimmune conditions .
Mechanism of Action
Target of Action
Fluprednisolone is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a controller of inflammatory response .
Mode of Action
This compound, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The interaction of this compound with its targets leads to a decrease in vasodilation and permeability of capillaries, as well as a decrease in leukocyte migration to sites of inflammation .
Biochemical Pathways
Glucocorticoids are known to affect a variety of biochemical processes such as glycolysis, fatty acid synthesis, and glutamine pathways . They also play a crucial role in the regulation of the immune response and inflammation .
Pharmacokinetics
It is known that glucocorticoids like this compound have a wide therapeutic window, and patients may require doses that are multiples of what the body naturally produces .
Result of Action
The molecular and cellular effects of this compound’s action involve a decrease in the inflammatory response. This is achieved by reducing vasodilation, capillary permeability, and leukocyte migration to sites of inflammation . As a result, this compound is effective in treating conditions where the immune response and inflammation need to be regulated, such as hypersensitivity dermatoses, contact dermatitis, pemphigus, pemphigoid, lupus erythematosus, and neoplasia .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the presence of other drugs in the system, which can lead to drug-drug interactions . Additionally, genetic factors can also play a role in how effectively this compound works, as gene-environment interactions can contribute to a given phenotype in a non-additive manner .
Biochemical Analysis
Biochemical Properties
Fluprednisolone interacts with various enzymes and proteins in the body. The specific biomolecules it interacts with and the nature of these interactions are not fully annotated yet .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are not fully documented yet .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully documented yet .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a dose of 3 mg per kilogram in dogs for a period of two weeks produced no toxic effects . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented yet .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully documented yet .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not fully documented yet .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not fully documented yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluprednisolone is synthesized through a series of chemical reactions starting from prednisolone. The process involves:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups at positions 3 and 20.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester group at position 21 to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Fluprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fluprednisolone is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference compound in the synthesis of other glucocorticoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used to treat conditions such as rheumatoid arthritis, lupus, and asthma.
Industry: Employed in the formulation of pharmaceutical products .
Comparison with Similar Compounds
Fluprednisolone is similar to other glucocorticoids such as prednisolone, dexamethasone, and hydrocortisone. it is unique due to the presence of a fluorine atom at position 6, which enhances its anti-inflammatory potency. Similar compounds include:
This compound’s unique structure allows it to have a stronger and more prolonged anti-inflammatory effect compared to its counterparts .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIMZRZXIQBGI-HVIRSNARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046067 | |
Record name | Fluprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE. | |
Record name | FLUPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
Record name | FLUPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
53-34-9 | |
Record name | Fluprednisolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluprednisolone [USAN:INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fluprednisolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluprednisolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H05937G3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/ | |
Record name | FLUPREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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